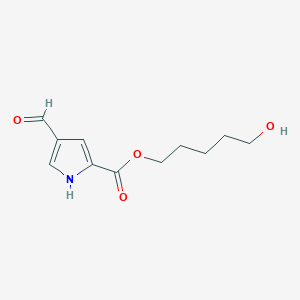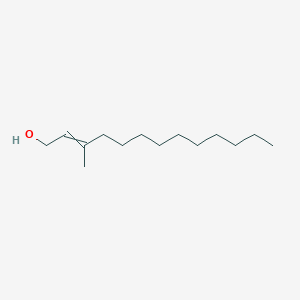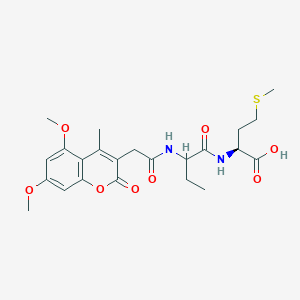![molecular formula C13H10N4O B12620812 2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 917757-16-5](/img/structure/B12620812.png)
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids. The presence of both amino and phenyl groups in its structure enhances its reactivity and potential for various applications in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[3,2-d]pyrimidine ring system under relatively mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: The amino and phenyl groups can participate in nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.
Medicine: Explored for its potential anti-cancer, anti-viral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Deazaadenine: A structural analogue with significant biological activities, including anti-HIV and anti-tumor properties.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor, used in cancer treatment.
Pyrrolo[2,3-d]pyrimidine: Exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
917757-16-5 |
|---|---|
Formule moléculaire |
C13H10N4O |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-amino-6-phenyl-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N4O/c14-13-16-10-7-6-9(8-4-2-1-3-5-8)15-11(10)12(18)17-13/h1-7H,(H3,14,16,17,18) |
Clé InChI |
IFGSHXZGEMTOGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C2)N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
![4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620760.png)
![2,7-Diazaspiro[3.5]nonane, 2-propyl-](/img/structure/B12620771.png)
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)


![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)

